Cholecystokinin A Agonist 41 is a synthetic compound that acts as an agonist for the cholecystokinin type A receptor (CCK-A). This receptor plays a significant role in various physiological processes, including digestion and satiety. The compound is derived from the class of 1,5-benzodiazepine derivatives, which are known for their ability to modulate receptor activity effectively. Cholecystokinin A Agonist 41 has been studied for its potential applications in therapeutic areas such as appetite regulation and gastrointestinal function.
Cholecystokinin A Agonist 41 is classified under cholecystokinin receptor agonists, specifically targeting the CCK-A receptor. The compound is synthesized through various chemical methods, which allow for the production of specific enantiomers that exhibit enhanced biological activity. The primary source of information regarding this compound includes patents and scientific literature that detail its synthesis, mechanism of action, and potential applications in medicine.
The synthesis of Cholecystokinin A Agonist 41 typically involves the creation of a racemic mixture followed by enantiomeric resolution to isolate the active (+) enantiomer. One common method includes:
The entire synthesis process may be conducted in solvents such as tetrahydrofuran or dichloromethane at controlled temperatures ranging from 0°C to 80°C .
Cholecystokinin A Agonist 41 features a complex molecular structure characteristic of benzodiazepine derivatives. The key structural elements include:
The molecular formula and specific stereochemistry are critical for determining the pharmacological properties of Cholecystokinin A Agonist 41. Detailed structural data can be derived from X-ray crystallography or computational modeling studies that elucidate binding interactions within the CCK-A receptor .
Cholecystokinin A Agonist 41 exerts its effects primarily through binding to the CCK-A receptor, which is coupled with Gq proteins. The mechanism involves:
Research indicates that this agonistic activity is crucial for mediating satiety signals in the gastrointestinal tract .
Cholecystokinin A Agonist 41 possesses several notable physical and chemical properties:
These properties are essential for determining formulation strategies for potential therapeutic applications .
Cholecystokinin A Agonist 41 has several potential applications in scientific research and medicine:
Cholecystokinin Type 1 Receptor (Cholecystokinin Type 1 Receptor) belongs to the class A G protein-coupled receptor (GPCR) family and features a characteristic seven-transmembrane helical bundle connected by intracellular and extracellular loops. The orthosteric binding pocket for endogenous cholecystokinin ligands is formed primarily by transmembrane domains 3, 4, 5, 6, and 7, along with extracellular loops 1, 2, and 3 [2]. Sulfated cholecystokinin octapeptide (cholecystokinin-8S) binding involves three critical regions: (1) extracellular loops that embrace the N-terminal Asp-Tyr(SO₃H)-Gly segment of cholecystokinin-8S, (2) hydrophobic cavities beneath extracellular loops, and (3) the deep transmembrane domain pocket accommodating the C-terminal Met-Asp-Phe-NH₂ motif [2] [10].
The sulfated tyrosine residue (Tyr₂) of cholecystokinin-8S forms a polar interaction with Arg¹⁹⁷ on extracellular loop 2, while its aromatic ring engages in hydrophobic contacts with Phe¹⁸⁵, Met¹⁹⁵, and the backbone of Lys¹⁰⁵ on extracellular loop 1. This interaction is indispensable for ligand selectivity, as demonstrated by the R197M mutation, which reduces cholecystokinin-8S affinity by 1,470-fold [2]. At the deeper transmembrane domain, the C-terminal Phe⁸ of cholecystokinin-8S inserts into a hydrophobic network formed by Cys⁹⁴ (transmembrane domain 2), Met¹²¹ (transmembrane domain 3), Val¹²⁵ (transmembrane domain 3), Phe²¹⁸ (transmembrane domain 5), Trp³²⁶ (transmembrane domain 6), Ile³²⁹ (transmembrane domain 6), Phe³³⁰ (transmembrane domain 6), Ile³⁵² (transmembrane domain 7), Leu³⁵⁶ (transmembrane domain 7), and Tyr³⁶⁰ (transmembrane domain 7). Mutagenesis studies confirm that substitution of Met¹²¹ or Leu³⁵⁶ disrupts cholecystokinin-8S binding and receptor activation, highlighting their role in stabilizing the bioactive conformation [10].
Table 1: Key Residues in Cholecystokinin Type 1 Receptor Ligand Binding Pocket
Structural Domain | Residue | Interaction with Ligand | Functional Consequence of Mutation |
---|---|---|---|
Extracellular Loop 2 | Arg¹⁹⁷ | Ionic bond with Tyr(SO₃H)₂ of cholecystokinin-8S | 1,470-fold reduced cholecystokinin-8S affinity |
Extracellular Loop 1 | Lys¹⁰⁵ | Backbone contact with Tyr(SO₃H)₂ | Reduced ligand selectivity |
Transmembrane Domain 3 | Met¹²¹ | Hydrophobic interaction with Met³₀/Phe₈ of cholecystokinin-8S | Disrupted cholecystokinin-8S binding and signaling |
Transmembrane Domain 6 | Trp³²⁶ | Hydrophobic cluster for Phe₈ accommodation | Loss of receptor activation |
Transmembrane Domain 7 | Leu³⁵⁶ | Critical contact for Phe₈ positioning | Impaired G protein coupling efficiency |
The highly conserved Glutamic Acid/Aspartic Acid-Arginine-Tyrosine motif (Glu/Asp-Arg-Tyr), located at the cytoplasmic end of transmembrane domain 3, serves as a molecular switch governing Cholecystokinin Type 1 Receptor activation states. In the inactive receptor, Glu¹³⁸ and Arg¹³⁹ form an "ionic lock" with adjacent residues that stabilizes transmembrane domain 6 in a closed conformation. Agonist binding disrupts this lock, enabling outward movement of transmembrane domain 6 (~9 Å displacement) and inward shift of transmembrane domain 7 (~4 Å displacement) to create a G protein-binding cavity [2] [3].
Tyr¹⁴⁰ within this motif (Tyr³.⁵¹ according to Ballesteros-Weinstein numbering) plays a non-canonical role in cholesterol-dependent modulation rather than participating directly in the ionic lock. Substitution of Tyr¹⁴⁰ with alanine (Y140A mutant) produces a receptor that mimics the conformational and functional properties of wild-type Cholecystokinin Type 1 Receptor in high-cholesterol environments. Specifically, the Y140A mutant exhibits: (1) enhanced basal affinity for cholecystokinin-8S but reduced efficacy in Gq coupling, (2) insensitivity to further cholesterol modulation, and (3) altered fluorescence anisotropy of bound fluorescent cholecystokinin analogs, indicating a constrained transmembrane domain topology. Molecular dynamics simulations reveal that Y140A mutation repositions transmembrane domain 3 and transmembrane domain 7, pulling the agonist "trigger" (Asp³₃ of cholecystokinin-8S) away from its contact point at Leu³⁵⁶ on transmembrane domain 7 [3] [7]. This conformation is biologically significant as it recapitulates the defective G protein coupling observed in metabolic syndrome where membrane cholesterol is elevated.
Cholecystokinin Type 1 Receptor exhibits unique sensitivity to its membrane lipid environment, particularly cholesterol content, which directly influences ligand binding affinity and G protein coupling efficiency. Experimental models demonstrate that membrane cholesterol enrichment (achieved via methyl-β-cyclodextrin-cholesterol complexes or low-density lipoprotein incubation) increases cholecystokinin-8S binding affinity by 2.5-fold but reduces cholecystokinin-8S-stimulated intracellular calcium release by 70%, indicating decoupling of receptor-Gq interactions [3] [7] [8]. Conversely, cholesterol depletion reduces both binding affinity and signaling capacity. This bidirectional modulation is mediated through two structural determinants: (1) a cholesterol recognition/interaction amino acid consensus (CRAC) motif in transmembrane domain 3 (¹³⁸LEEAYR¹⁴³) and (2) a cholesterol consensus motif (CCM) in transmembrane domain 5 (²³⁵VIYFQ⁶). Tyr¹⁴⁰ within the CRAC motif serves as the primary cholesterol-sensing residue, with its hydroxyl group forming hydrogen bonds with cholesterol molecules [3] [7].
Cholesterol binding induces allosteric changes in Cholecystokinin Type 1 Receptor conformation that stabilize a high-affinity state for cholecystokinin-8S but hinder productive G protein coupling. This is evidenced by: (1) reduced sensitivity to guanosine-5'-[γ-thio]triphosphate inhibition of cholecystokinin-8S binding, (2) impaired receptor internalization, and (3) decreased anisotropy of bound fluorescent cholecystokinin-8 analogs, reflecting restricted rotational mobility [7]. The Y140A mutant constitutively adopts this cholesterol-sensitive conformation regardless of ambient cholesterol levels, providing a stable model for studying receptor dysfunction in hypercholesterolemia associated with metabolic syndrome [3] [7].
Table 2: Cholesterol Modulation of Cholecystokinin Type 1 Receptor Signaling Parameters
Signaling Parameter | Wild-Type Receptor (Normal Cholesterol) | Wild-Type Receptor (High Cholesterol) | Y140A Mutant Receptor |
---|---|---|---|
Cholecystokinin-8S Binding Affinity (Kd) | 0.5 nM | 0.2 nM (2.5-fold increase) | 0.25 nM (constitutively enhanced) |
Cholecystokinin-8S-Stimulated IP₃ Production (EC₅₀) | 0.8 nM | 3.5 nM (4.4-fold increase) | 3.2 nM (constitutively impaired) |
Guanosine-5'-[γ-thio]triphosphate Sensitivity | High (IC₅₀ 100 nM) | Low (IC₅₀ >1000 nM) | Low (IC₅₀ >1000 nM) |
Receptor Internalization Rate | Fast (t₁/₂ 5 min) | Slow (t₁/₂ >20 min) | Slow (t₁/₂ >20 min) |
Positive allosteric modulators represent a promising therapeutic strategy to correct cholesterol-induced signaling defects. Compound 1 (identified through high-throughput screening) binds to an intramembranous pocket distinct from the orthosteric site, enhancing cholecystokinin-8S action by slowing its dissociation rate. This compound demonstrates efficacy in both normal and high-cholesterol environments, as shown by: (1) leftward shift of cholecystokinin-8S calcium response curves, (2) increased cholecystokinin-8S binding affinity without intrinsic agonist activity, and (3) normalization of guanosine-5'-[γ-thio]triphosphate sensitivity in high-cholesterol membranes. Photolabeling studies localize the binding site of Compound 1 analogs to Thr²¹¹ on transmembrane domain 4, consistent with computational docking poses within the hydrophobic network that accommodates the C-terminal Phe⁸ of cholecystokinin-8S [4] [8]. This allosteric site offers a template for designing drugs that rescue Cholecystokinin Type 1 Receptor function in obesity and metabolic syndrome without the limitations of orthosteric agonists.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: